3-Methoxyprop-2-enoic acid 3-Methoxyprop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439949
InChI: InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)
SMILES: COC=CC(=O)O
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol

3-Methoxyprop-2-enoic acid

CAS No.:

Cat. No.: VC13439949

Molecular Formula: C4H6O3

Molecular Weight: 102.09 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxyprop-2-enoic acid -

Specification

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
IUPAC Name 3-methoxyprop-2-enoic acid
Standard InChI InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)
Standard InChI Key VFUQDUGKYYDRMT-UHFFFAOYSA-N
SMILES COC=CC(=O)O
Canonical SMILES COC=CC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-methoxyprop-2-enoic acid, reflects its trans-configuration (E) at the double bond between C2 and C3. Key structural identifiers include:

PropertyValueSource
SMILESCOC=CC(=O)O
InChIKeyADDMXVIASDZYPL-UHFFFAOYSA-N
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in polar solvents

The methoxy group enhances electron density at the β-carbon, facilitating nucleophilic additions and cycloadditions.

Synthesis Methods

Catalytic Reforming and Oxidation

A patented method for synthesizing related compounds involves catalytic reforming of 2-methyl-3-butyne-2-ol using a titanium-copper bromide-benzoic acid system, followed by oxidation with air or oxygen . For 3-methoxyprop-2-enoic acid, analogous pathways may include:

  • Methoxyacetic Acid Precursors: Reaction of methoxyacetic acid with aldehydes under acidic conditions.

  • Oxidative Methods: Air oxidation of 3-methoxypropanal catalyzed by copper or manganese salts, achieving yields up to 84.8% under optimized pressures (0.1–0.3 MPa) .

Industrial-Scale Production

Industrial synthesis emphasizes continuous flow processes to improve efficiency. For example, tetrahydrofuran (THF) is often employed as a solvent in Grignard reactions involving methoxybromobenzene .

Chemical Reactivity

Key Reactions

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, CrO₃Methoxyacetaldehyde
ReductionLiAlH₄, NaBH₄3-Methoxypropanol
AmidationNH₃, dehydrating agents3-Methoxyprop-2-enamide
CycloadditionDienophiles, heatFuran or pyran derivatives

The α,β-unsaturation allows participation in Diels-Alder reactions, forming six-membered rings critical in natural product synthesis .

Biological and Medicinal Applications

Anti-Inflammatory Activity

3-Methoxyprop-2-enoic acid derivatives inhibit matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2) in interleukin-1β (IL-1β)-stimulated chondrocytes. For example:

  • MMP3 Inhibition: 50% reduction at 10 μM concentration.

  • MAPK Pathway Suppression: Blocks phosphorylation of ERK and JNK, reducing inflammatory cytokine production.

Antimicrobial Properties

Structural analogs exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL). The methoxy group disrupts microbial membrane integrity via hydrogen bonding .

Comparative Analysis with Structural Analogs

CompoundStructureKey DifferencesBioactivity
2-Methoxyprop-2-enoic acidConjugated double bond at C2Lower thermal stabilityLimited biological data
3-MethoxypropiophenoneAromatic ringEnhanced steric hindrancePharmaceutical intermediate
(2E)-3-Methoxyprop-2-enamideAmide functional groupImproved solubility in lipidsAntimicrobial

Key Insight: The carboxylic acid group in 3-methoxyprop-2-enoic acid enhances hydrogen bonding capacity compared to ester or amide derivatives, influencing its solubility and target selectivity .

Industrial and Research Applications

Organic Synthesis

  • Heterocycle Formation: Serves as a dienophile in [4+2] cycloadditions to synthesize tetrahydrofuran derivatives .

  • Polymer Chemistry: Copolymerizes with styrene to create biodegradable polymers with tunable glass transition temperatures.

Materials Science

  • Coordination Polymers: Chelates with transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage .

Future Directions

  • Drug Development: Optimize derivatives for enhanced COX-2 selectivity.

  • Green Chemistry: Develop solvent-free synthesis using microwave irradiation.

  • Materials Innovation: Explore metal-organic frameworks (MOFs) for carbon capture applications .

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